2,4-dimethyl-N-(2-(4-(4-methylbenzamido)benzamido)ethyl)thiazole-5-carboxamide
Overview
Description
2,4-dimethyl-N-(2-(4-(4-methylbenzamido)benzamido)ethyl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C23H24N4O3S and its molecular weight is 436.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, 2,4-dimethyl-N-(2-(4-(4-methylbenzamido)benzamido)ethyl)thiazole-5-carboxamide, belongs to the thiazole class of compounds . Thiazoles are known to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
The mode of action of thiazole compounds is characterized by their interaction with their targets, leading to various changes. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution . These properties could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Thiazole compounds can affect various biochemical pathways due to their diverse biological activities . For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . .
Pharmacokinetics
The pharmacokinetics of thiazole compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can impact their bioavailability. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the ADME properties of the compound.
Result of Action
The result of the compound’s action would be dependent on its biological activity. For instance, thiazole compounds have been reported to exhibit cytotoxic activity on human tumor cell lines . .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents could influence its action and efficacy . .
Properties
IUPAC Name |
2,4-dimethyl-N-[2-[[4-[(4-methylbenzoyl)amino]benzoyl]amino]ethyl]-1,3-thiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-14-4-6-18(7-5-14)22(29)27-19-10-8-17(9-11-19)21(28)24-12-13-25-23(30)20-15(2)26-16(3)31-20/h4-11H,12-13H2,1-3H3,(H,24,28)(H,25,30)(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDJVSHQVULLOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)C3=C(N=C(S3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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